molecular formula C7H19Cl3N2 B14719322 3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride CAS No. 13441-97-9

3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride

Cat. No.: B14719322
CAS No.: 13441-97-9
M. Wt: 237.6 g/mol
InChI Key: OLCHIFLPQMWFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride is a chemical compound with the molecular formula C7H18ClN2O4P·2HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride typically involves the reaction of 3-(2-chloroethyl)aminopropylamine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .

Scientific Research Applications

3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of cellular processes. This interaction can result in the disruption of cellular functions and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A widely used chemotherapeutic agent with similar structural features.

    Ifosfamide: Another chemotherapeutic agent with a similar mechanism of action.

    Trofosfamide: A related compound used in cancer treatment.

Uniqueness

3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride is unique due to its specific chemical structure, which allows it to be used as a reference standard in various analytical and pharmaceutical applications. Its ability to form covalent bonds with nucleophilic sites makes it a valuable tool in research involving chemical interactions with biological systems .

Properties

CAS No.

13441-97-9

Molecular Formula

C7H19Cl3N2

Molecular Weight

237.6 g/mol

IUPAC Name

N'-(2-chloroethyl)-N'-ethylpropane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C7H17ClN2.2ClH/c1-2-10(7-4-8)6-3-5-9;;/h2-7,9H2,1H3;2*1H

InChI Key

OLCHIFLPQMWFDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCN)CCCl.Cl.Cl

Origin of Product

United States

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